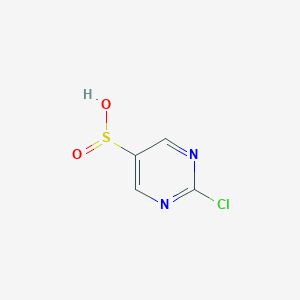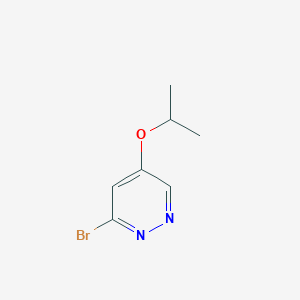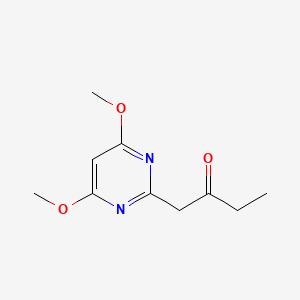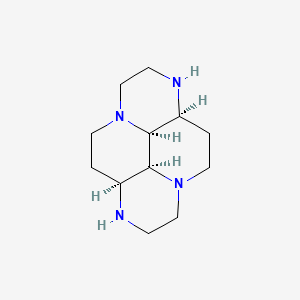![molecular formula C21H14N4 B13110401 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 61330-43-6](/img/structure/B13110401.png)
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal properties . The unique structure of this compound allows it to interact with various biomolecular targets, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-C]-quinazolines undergo Dimroth rearrangement to form 2-R-[1,2,4]triazolo[1,5-C]quinazolines . This rearrangement is catalyzed by water and involves the addition of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole, cycle closure, and elimination of water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or quinazoline rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazoloquinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazole or quinazoline rings.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, making it a valuable compound for studying biological processes and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various biomolecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with receptors such as adenosine and benzodiazepine receptors . These interactions can modulate various biological pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hetaryl-[1,2,4]triazolo[1,5-C]quinazolines: These compounds share a similar core structure but differ in the substituents on the triazole and quinazoline rings.
1,2,4-Triazole Derivatives: These compounds contain the triazole ring but lack the quinazoline moiety.
Quinazoline Derivatives: These compounds contain the quinazoline ring but lack the triazole moiety.
Uniqueness
2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline is unique due to the fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical properties. The presence of diphenyl groups further enhances its interaction with biomolecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61330-43-6 |
|---|---|
Molekularformel |
C21H14N4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-23-21-17-13-7-8-14-18(17)22-20(25(21)24-19)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
BMFCZVCTHKBBLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)


![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)






![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)

![5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13110409.png)
